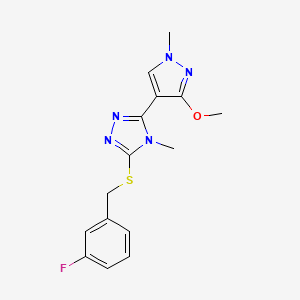

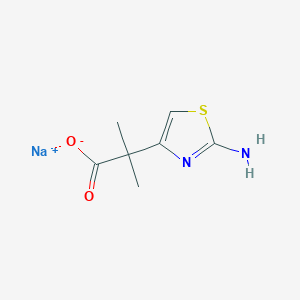

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis The synthesis of related thiazole compounds typically involves condensation reactions, diazotization, and reactions with sodium azide or other sodium salts. For instance, 2-aminothiazoles can be diazotized and reacted with sodium azide to synthesize 2-azidothiazole derivatives under conditions selected according to the nature of a substituent in thiazoles (Pokhodylo et al., 2010).

Molecular Structure Analysis Thiazole derivatives and their sodium salts often exhibit complex molecular structures. For example, the structure of sodium 5-amino-1,3,4-thiadiazole-2-thiolate dihydrate reveals two almost perpendicular thiadiazole-2(3H)-thiolate anions in its asymmetric unit (Wu et al., 2009).

Chemical Reactions and Properties Chemical reactions involving thiazole derivatives are characterized by their reactivity with various reagents. For instance, the diazotization of 2-aminothiazoles followed by reaction with sodium azide can lead to the formation of 2-azidothiazole derivatives, showcasing the reactivity of thiazole compounds under specific conditions (Pokhodylo et al., 2010).

Physical Properties Analysis The physical properties of sodium salts of organic compounds, such as solubility and crystalline structure, are influenced by their molecular structure. For example, the crystal structure analysis of sodium 5-amino-1,3,4-thiadiazole-2-thiolate dihydrate provides insights into the arrangement and interactions within the crystal lattice (Wu et al., 2009).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can be inferred from studies on related compounds. The reactivity of thiazole derivatives with different reagents, including their behavior in condensation reactions and diazotization processes, highlights the diverse chemical properties these compounds can exhibit (Pokhodylo et al., 2010).

Scientific Research Applications

Synthesis Applications

Synthesis of Novel Compounds : Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is used in the synthesis of novel compounds. For instance, it has been utilized in the preparation of C2-symmetric chiral bis-S-2-(imidazol-1-yl) alkanamides, demonstrating its utility in creating chiral compounds (Guo Sheng-jin, 2007).

Formation of 1,2,3-Triazole Derivatives : The compound plays a role in the formation of 1,2,3-triazole derivatives, showcasing its importance in the development of new chemical entities (N. Pokhodylo et al., 2010).

Chemical Properties and Reactions

Study of Nucleophilicity : Research has focused on understanding the nucleophilicity of sodium salts of related compounds, providing insights into their chemical behavior (Y. Basova et al., 1981).

Catalytic Applications : this compound has been used as a catalyst in various synthesis processes, indicating its potential in facilitating chemical reactions (Janardhan Banothu et al., 2014).

Mechanism of Action

Target of Action

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a derivative of 2-aminothiazole, which is a core structure in many clinically applied drugs . The primary targets of this compound are likely to be similar to those of other 2-aminothiazole derivatives, which include various enzymes and receptors involved in cellular processes .

Mode of Action

It is known that 2-aminothiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity .

Biochemical Pathways

2-aminothiazole derivatives have been shown to affect a wide range of pathways, including those involved in cell proliferation, inflammation, and microbial growth .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the known effects of similar 2-aminothiazole derivatives, it may have potential antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

properties

IUPAC Name |

sodium;2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.Na/c1-7(2,5(10)11)4-3-12-6(8)9-4;/h3H,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDIGRDKEHHFGF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)N)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)